2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one is an organic compound with the molecular formula C11H20BrNO. This compound is characterized by the presence of a bromine atom, a piperidine ring, and a butanone moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
2-chloro-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
2-bromo-1-(piperidin-1-yl)-3-methylbutan-1-one: Lacks the methyl groups on the piperidine ring, affecting its steric and electronic properties.
Uniqueness
2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one is unique due to the presence of both the bromine atom and the 3,5-dimethylpiperidine ring. This combination imparts specific reactivity and binding characteristics, making it valuable for various chemical and pharmaceutical applications.
Properties
CAS No. |
1134516-21-4 |
---|---|
Molecular Formula |
C12H22BrNO |
Molecular Weight |
276.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.